molecular formula C13H14B2N2O5 B1519934 1,3-Bis(3-boronophenyl)urea CAS No. 957060-87-6

1,3-Bis(3-boronophenyl)urea

Cat. No.: B1519934
CAS No.: 957060-87-6
M. Wt: 299.9 g/mol
InChI Key: UQUQNYFFKZOTSS-UHFFFAOYSA-N
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Description

1,3-Bis(3-boronophenyl)urea is an organic compound characterized by its unique structure, which includes two boronic acid groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(3-boronophenyl)urea can be synthesized through several synthetic routes. One common method involves the reaction of 3-boronophenylamine with urea under specific conditions, such as heating in the presence of a catalyst. The reaction typically requires a solvent, such as dimethylformamide (DMF), and may be conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods ensure the efficient and consistent production of the compound, meeting the demands of various industries.

Chemical Reactions Analysis

1,3-Bis(3-boronophenyl)urea undergoes several types of chemical reactions, including:

  • Oxidation: The boronic acid groups can be oxidized to form boronic acids or borates.

  • Reduction: Reduction reactions can convert the boronic acid groups to boronic esters or borohydrides.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents, are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Boronic acids, borates.

  • Reduction: Boronic esters, borohydrides.

  • Substitution: Amine-substituted boronic acids, alcohol-substituted boronic acids.

Scientific Research Applications

1,3-Bis(3-boronophenyl)urea has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of complex boronic acid derivatives, which are valuable in organic synthesis and medicinal chemistry.

  • Biology: The compound is employed in the study of boron-containing biomolecules and their interactions with biological systems.

  • Industry: this compound is used in the production of materials with unique properties, such as boron-doped polymers and coatings.

Mechanism of Action

The mechanism by which 1,3-Bis(3-boronophenyl)urea exerts its effects involves its interaction with molecular targets and pathways. The boronic acid groups can form reversible covalent bonds with diols and other nucleophiles, which allows the compound to modulate biological processes and chemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug design or material science.

Comparison with Similar Compounds

  • Boronic acids (e.g., phenylboronic acid)

  • Urea derivatives (e.g., phenylurea)

  • Boronic esters (e.g., phenylboronic acid esters)

  • Borohydrides (e.g., sodium borohydride)

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Properties

IUPAC Name

[3-[(3-boronophenyl)carbamoylamino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14B2N2O5/c18-13(16-11-5-1-3-9(7-11)14(19)20)17-12-6-2-4-10(8-12)15(21)22/h1-8,19-22H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUQNYFFKZOTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14B2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657081
Record name [Carbonylbis(azanediyl-3,1-phenylene)]diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957060-87-6
Record name [Carbonylbis(azanediyl-3,1-phenylene)]diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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